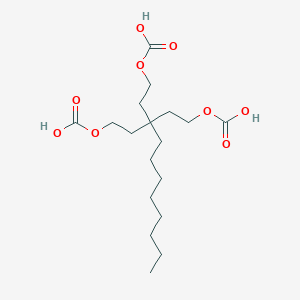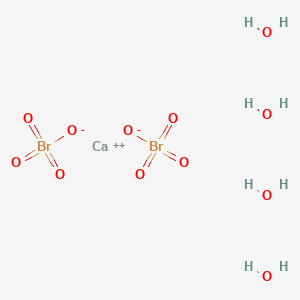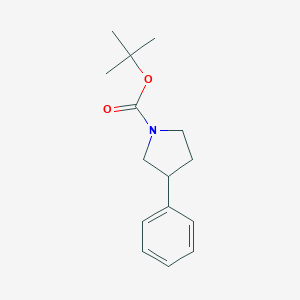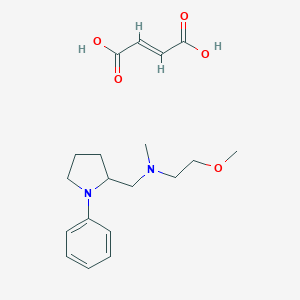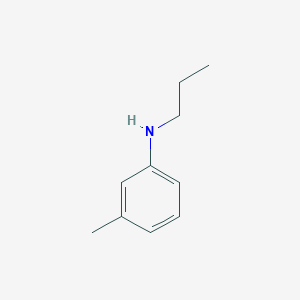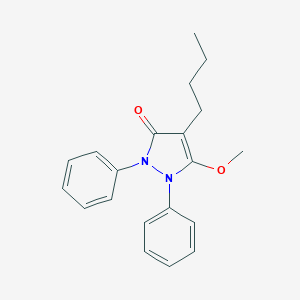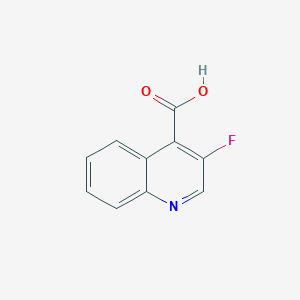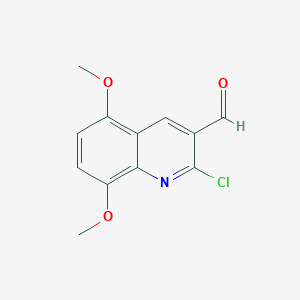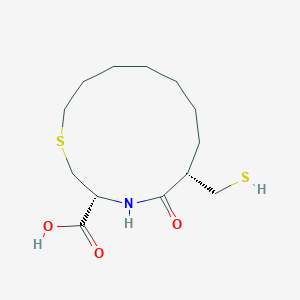![molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5](/img/structure/B116369.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Overview
Description
The compound “2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate” is a pharmaceutical impurity standard . It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) . The empirical formula of this compound is C10H13N5O4 . It is the acetate form of acyclovir and can be path indicative in the synthesis of acyclovir .
Synthesis Analysis
The synthesis of this compound is closely related to the synthesis of acyclovir . The monocarboxylate intermediate is formed with high selectivity and in high yields, and provides for mono-esterification by an L-valine derivative .Molecular Structure Analysis
The molecular weight of this compound is 267.24 . The SMILES string of this compound isCC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12 . The InChI of this compound is 1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . Physical And Chemical Properties Analysis
This compound is an analytical standard with an assay of ≥90.0% (HPLC) . It has a limited shelf life, with the expiry date mentioned on the label . It is suitable for HPLC and gas chromatography (GC) techniques . It has ≤10.0% HPLC impurities, ≤5% related solvents, and ≤5% water .Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies :
- Rizwana et al. (2020) conducted a comprehensive vibrational analysis of this compound, employing both experimental and theoretical approaches using Gaussian03W software. They explored the electronic properties through UV–Vis spectrum analysis and calculated the band gap energy. Additionally, charge transfer, electrostatic potential maps, and natural bond orbital analysis were carried out, providing insights into the molecular interactions and chemical shielding effects. Molecular docking studies suggested anti-viral activity against various viral proteins (Rizwana, Prasana, Muthu, & Abraham, 2020).
Synthesis of Acyclic Nucleotide Analogues :
- Česnek et al. (2000) studied the cross-coupling reactions of 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine and 2-amino-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}-6-iodopurine with various organometallic reagents. This work highlights the synthetic versatility of the compound in creating diverse 2-amino-6-substituted purines, contributing to the field of nucleotide analogue synthesis (Česnek, Hocek, & Holý, 2000).
Synthesis Directed Towards Fungal Xanthone Bikaverin :
- Iijima et al. (1979) reported on the synthesis of complex compounds starting with precursors similar to the queried compound, demonstrating its utility in organic synthesis, especially in creating compounds with potential biological activities (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
Synthesis and Tautomerism Studies in Agelasine Analogs :
- Roggen and Gundersen (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines with different 2-position substituents, exploring their tautomerism. Their findings provide a deeper understanding of the chemical behavior of compounds structurally related to the one , particularly in terms of their tautomeric ratios and reactivity, which is crucial for potential pharmaceutical applications (Roggen & Gundersen, 2008).
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338116 | |
| Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate | |
CAS RN |
142963-59-5 | |
| Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



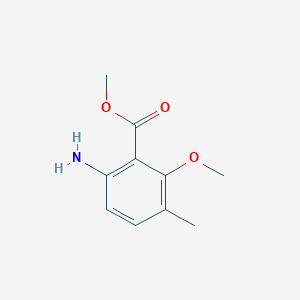
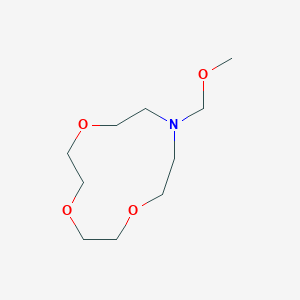
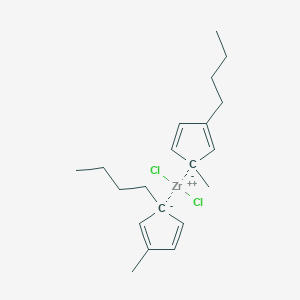
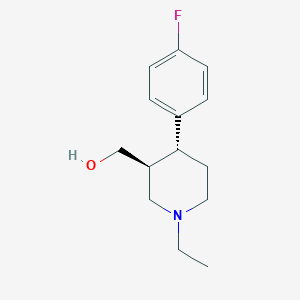
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
